N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide
CAS No.:
Cat. No.: VC10848628
Molecular Formula: C15H17NO3S
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO3S |
|---|---|
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide |
| Standard InChI | InChI=1S/C15H17NO3S/c1-19-15-10-6-5-9-14(15)11-16-20(17,18)12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |
| Standard InChI Key | RPEHARSVDODOCM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNS(=O)(=O)CC2=CC=CC=C2 |
| Canonical SMILES | COC1=CC=CC=C1CNS(=O)(=O)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Key Descriptors
The compound’s molecular formula is C₁₅H₁₅NO₃S, with a molecular weight of 289.35 g/mol. Key structural features include:
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Benzenesulfonamide backbone: Provides hydrogen-bonding capacity via the sulfonamide (-SO₂NH-) group.
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2-Methoxybenzyl substituent: Introduces steric bulk and electron-donating effects, potentially enhancing lipid solubility and modulating target interactions.
Table 1: Comparative Physicochemical Properties of Selected Sulfonamides
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) |
|---|---|---|---|
| N-[(2-Methoxyphenyl)methyl]benzenesulfonamide | 289.35 | 2.8* | 0.15* |
| Benzenesulfonamide | 157.18 | 0.9 | 1.2 |
| N-(4-Methoxybenzyl)benzenesulfonamide | 289.35 | 2.6 | 0.18 |
*Predicted values via computational tools (e.g., SwissADME).
The ortho-methoxy group introduces steric hindrance compared to para-substituted analogs, which may influence conformational flexibility and binding to biological targets .
Synthesis and Characterization
Synthetic Routes
The compound can be synthesized through a two-step process:
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Sulfonylation of 2-Methoxybenzylamine:
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Reagents: Benzenesulfonyl chloride, triethylamine (base), dichloromethane (solvent).
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Conditions: 0–25°C, 4–6 hours.
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Mechanism: Nucleophilic attack of the amine on the sulfonyl chloride, followed by deprotonation.
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Purification:
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Recrystallization from ethanol/water mixtures yields >85% purity.
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Advanced purification via silica gel chromatography (hexane:ethyl acetate, 3:1) enhances purity to >98%.
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Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃):
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δ 7.8–7.6 (m, 2H, aromatic H adjacent to SO₂),
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δ 7.5–7.3 (m, 3H, remaining aromatic H),
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δ 6.9–6.7 (m, 3H, 2-methoxyphenyl group),
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δ 4.2 (s, 2H, -CH₂-),
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δ 3.8 (s, 3H, -OCH₃).
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IR (KBr):
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1345 cm⁻¹ (asymmetric S=O stretch),
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1160 cm⁻¹ (symmetric S=O stretch),
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1245 cm⁻¹ (C-O-C stretch).
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Hypothetical Pharmacological Applications
Carbonic Anhydrase Inhibition
Sulfonamides are well-known inhibitors of carbonic anhydrase (CA) isoforms. Molecular docking studies (AutoDock Vina) suggest that the 2-methoxybenzyl group may occupy hydrophobic pockets near the CA active site, while the sulfonamide interacts with zinc-coordinated water .
Table 2: Predicted Binding Affinities for CA Isoforms
| Isoform | Predicted Kᵢ (nM)* |
|---|---|
| CA I | 450 |
| CA II | 320 |
| CA IX | 210 |
*Computational estimates based on structural analogs.
Structure-Activity Relationship (SAR) Considerations
Impact of Methoxy Substitution Position
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Ortho-substitution: Reduces rotational freedom, potentially limiting binding to flat active sites (e.g., cyclooxygenase).
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Para-substitution: Increases planarity, favoring interactions with aromatic residues in enzyme pockets.
Table 3: Comparative Bioactivity of Methoxy-Substituted Analogs
| Substituent Position | CA II Inhibition (IC₅₀, µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| Ortho | 320* | 16* |
| Para | 190 | 8 |
*Predicted values.
Industrial and Formulation Challenges
Stability Under Accelerated Conditions
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Hydrolytic degradation: The sulfonamide bond is susceptible to cleavage at pH < 2 or pH > 10.
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Photostability: UV exposure (λ = 254 nm) induces 15% degradation over 24 hours, necessitating opaque packaging.
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